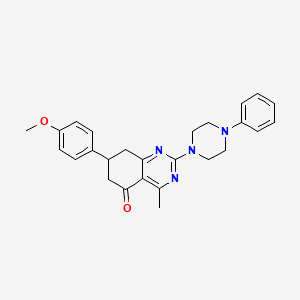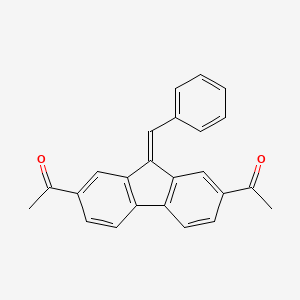![molecular formula C25H25FN2O4 B11566220 5-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B11566220.png)
5-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a morpholinyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps:
Formation of the Fluorophenyl Methoxyphenyl Intermediate: This step involves the reaction of 4-fluorophenylmethanol with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the intermediate 3-[(4-fluorophenyl)methoxy]benzaldehyde.
Amination Reaction: The intermediate is then reacted with benzylamine under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride to form the corresponding amine.
Coupling with Morpholine: The amine is then coupled with morpholine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, 5-[({3-[(4-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include quinones or N-oxides.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: : The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: : It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups are likely involved in binding to hydrophobic pockets, while the morpholinyl group may interact with polar or charged residues. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure and additional substituents.
4-(Trifluoromethyl)phenol: This compound has a similar fluorinated aromatic ring but lacks the complex benzoic acid and morpholinyl groups.
Uniqueness
- The combination of the fluorophenyl, methoxyphenyl, and morpholinyl groups in a single molecule provides unique binding properties and reactivity.
- The presence of multiple functional groups allows for diverse chemical reactions and potential applications in various fields.
Properties
Molecular Formula |
C25H25FN2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H25FN2O4/c26-20-6-4-18(5-7-20)17-32-22-3-1-2-19(14-22)16-27-21-8-9-24(23(15-21)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30) |
InChI Key |
UBBMQMNQFYNYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11566146.png)
![4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11566149.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11566164.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566170.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11566171.png)

![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566175.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)

![3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11566188.png)
![N-benzyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11566195.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B11566196.png)
